3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione
Description
3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione is a sulfonamide-containing heterocyclic compound characterized by a thiolane (tetrahydrothiophene) ring substituted with a methyl group and a phenylsulfonylamino moiety at the 3-position. The 1,1-dione (sulfone) group enhances polarity and influences electronic properties, making it a candidate for pharmacological applications.
Properties
Molecular Formula |
C11H15NO4S2 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-(3-methyl-1,1-dioxothiolan-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H15NO4S2/c1-11(7-8-17(13,14)9-11)12-18(15,16)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 |
InChI Key |
PIVTVNPQVPYYKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione typically involves the reaction of a thiolane derivative with a phenylsulfonyl chloride in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with proteins, potentially inhibiting their activity. The thiolane ring may also play a role in binding to biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
*Calculated based on analogous structures.
Key Observations :
- Phenylsulfonyl Group: The target compound’s phenylsulfonylamino group may enhance binding to biological targets (e.g., enzymes or receptors) via π-π stacking or hydrogen bonding, similar to sulfonamide-containing MMP inhibitors . However, phenylsulfonyl derivatives in MMP studies showed reduced inhibition, suggesting context-dependent effects .
- Hydrochloride Salt (): Enhances aqueous solubility, critical for bioavailability.
Antibacterial Activity
- A structurally related compound, 2-aza-3-isopropyl-1-[4-(phenylsulfonyl)phenyl]-1,4-butanedione, demonstrated potent antibacterial activity against Gram-positive and Gram-negative strains (MIC: 2–8 µg/mL) . This suggests the phenylsulfonyl group may enhance antimicrobial efficacy, though the target compound’s activity remains unverified.
Enzyme Inhibition
- Phenylsulfonyl-containing derivatives (e.g., MMP inhibitors) exhibited weaker inhibition of MMP-1 and MMP-2 compared to bulkier substituents (e.g., phenylalanine or valine) . This highlights the trade-off between sulfonyl group reactivity and steric hindrance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
